![molecular formula C9H14N2O2 B13235575 Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B13235575.png)
Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate typically involves the cyanoacetylation of amines. This process can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of alkyl cyanoacetates suggest that similar methods could be scaled up for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is used in various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: It may be used in biochemical studies to investigate the effects of cyanoethyl and cyclopropyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, may involve this compound.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate involves its interaction with molecular targets and pathways. The cyanoethyl and cyclopropyl groups can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use in research or applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other N-substituted cyanoacetamides and derivatives of cyanoacetylated amines . These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is unique due to the presence of both cyanoethyl and cyclopropyl groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
methyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate |
InChI |
InChI=1S/C9H14N2O2/c1-13-9(12)7-11(6-2-5-10)8-3-4-8/h8H,2-4,6-7H2,1H3 |
Clé InChI |
XKDQGBTWLJTZCN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN(CCC#N)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


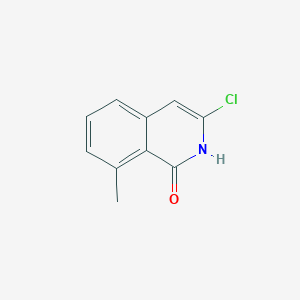
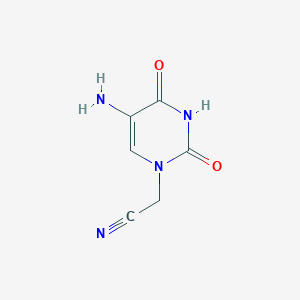
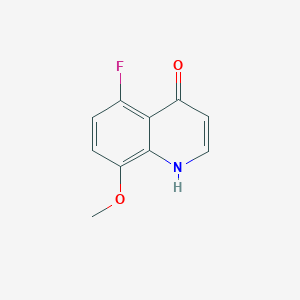
![3-{[(2,4,5-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13235536.png)

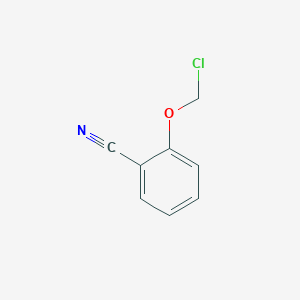
![Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13235551.png)
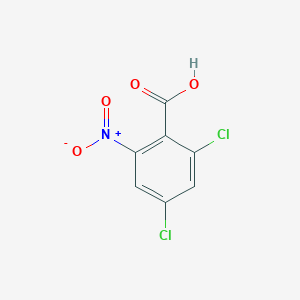
![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13235557.png)


![2-[(3-Bromophenyl)methyl]pyrrolidine](/img/structure/B13235566.png)


